

# Application of Dimethiodal in Radiographic Contrast Imaging

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## Compound of Interest

Compound Name: *Dimethiodal*

Cat. No.: *B12799990*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dimethiodal**, also known as sodium iodomethamate, is a historical, first-generation ionic iodinated contrast medium. It was primarily utilized in diagnostic radiology, specifically for intravenous urography (IVU), to enhance the visualization of the urinary tract. As a high-osmolarity contrast agent (HOCA), its application has been largely superseded by newer, lower-osmolarity, and non-ionic agents with improved safety profiles. However, understanding its properties and historical application provides valuable context for the development of modern contrast media and for researchers investigating older clinical data.

The fundamental principle behind **Dimethiodal**'s function as a contrast agent lies in the high atomic number of its constituent iodine atoms ( $Z=53$ ). These iodine atoms significantly attenuate X-rays more than the surrounding soft tissues, thereby increasing the contrast of the structures they perfuse, primarily the kidneys, ureters, and bladder, as the agent is filtered from the blood and excreted.

## Data Presentation

Due to the historical nature of **Dimethiodal**, specific quantitative data is not widely available in modern literature. The following tables summarize the available information and provide

context by comparing it with general characteristics of other high-osmolarity contrast agents of its era.

Table 1: Physicochemical Properties of **Dimethiodal** Sodium

Property	Value	Notes
Chemical Name	Sodium 3,5-diiodo-4-oxo-1(4H)-pyridineacetate	Also known as Sodium Iodomethamate.
Molecular Formula	C <sub>7</sub> H <sub>4</sub> I <sub>2</sub> NNaO <sub>3</sub>	-
Molecular Weight	492.9 g/mol	-
Iodine Content	Approx. 51.5% by weight	This high iodine content is crucial for its radiopacity.
Osmolality	High (estimated >1500 mOsm/kg H <sub>2</sub> O)	As a high-osmolarity ionic monomer, its osmolality is significantly higher than that of blood (~290 mOsm/kg H <sub>2</sub> O), contributing to a higher risk of adverse effects.
Solubility	High in water	Necessary for intravenous administration.

Table 2: Pharmacokinetic Profile of **Dimethiodal** Sodium

Parameter	Value	Notes
Route of Administration	Intravenous (IV)	Primarily for systemic distribution and renal excretion.
Distribution	Primarily in the extracellular fluid compartment.	Does not significantly cross the blood-brain barrier.
Protein Binding	Low	Allows for rapid glomerular filtration.
Metabolism	Not metabolized.	Excreted from the body unchanged.
Elimination Half-life	1-2 hours (in patients with normal renal function)	This is an estimate based on similar early ionic contrast agents.
Primary Route of Excretion	Glomerular filtration by the kidneys.	Over 90% of the administered dose is excreted via the urine within 24 hours in patients with normal renal function. Vicarious excretion through the liver and small intestine can occur in cases of renal impairment.

Table 3: Acute Toxicity of **Dimethiodal** Sodium

Parameter	Value	Species	Notes
LD <sub>50</sub> (Intravenous)	Data not readily available.	-	As a high-osmolarity agent, toxicity is higher than modern low-osmolarity contrast media. The LD <sub>50</sub> is a measure of acute toxicity.

## Experimental Protocols

### Protocol: Intravenous Urography (IVU) in an Adult Patient Model

This protocol is a generalized representation of the historical use of **Dimethiodal** for intravenous urography and should be adapted for specific research contexts.

#### 1. Subject Preparation:

- Ensure the subject is well-hydrated. Dehydration increases the risk of contrast-induced nephropathy.
- A period of fasting (4-6 hours) is recommended to reduce bowel gas and fecal matter that may obscure the view of the urinary tract.
- Obtain baseline renal function tests (e.g., serum creatinine, eGFR).
- Thoroughly screen for any history of allergies, particularly to iodine or previous contrast agents.

#### 2. Dosing and Administration:

- Dose: The typical adult dose was approximately 20-30 mL of a 35% to 50% solution. Dosing was often empirical rather than strictly weight-based. For research purposes, a dose of 1 mL/kg body weight can be considered as a starting point, consistent with general practice for older agents.
- Administration: Administer the **Dimethiodal** solution via slow intravenous injection over 1-3 minutes. Rapid bolus injection was generally avoided to minimize hemodynamic effects.

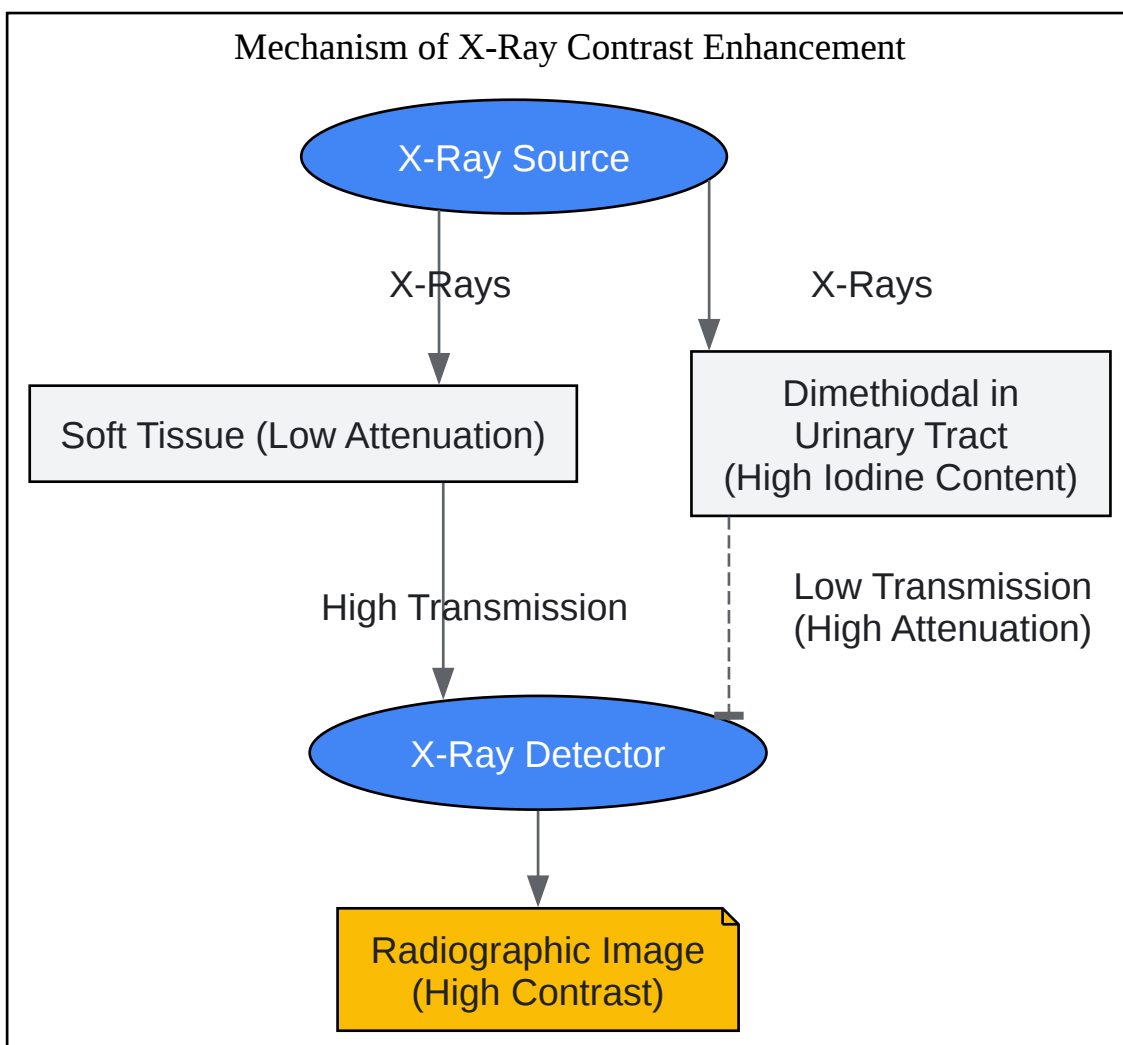
#### 3. Imaging Sequence:

- Scout Film: An initial plain abdominal radiograph (KUB - Kidneys, Ureters, Bladder) is taken before contrast administration to check for calcifications and to confirm imaging parameters.
- 1-Minute Film: An image centered on the kidneys is taken to visualize the nephrographic phase, where the renal parenchyma is enhanced.

- **5-Minute Film:** A full abdominal radiograph is taken to visualize the pelvicalyceal systems as they begin to fill with contrast. Abdominal compression may be applied at this stage to distend the upper collecting systems for better visualization.
- **10-15 Minute Films:** Full abdominal radiographs are taken to assess the ureters. If compression was applied, it is released before this image.
- **Post-Micturition Film:** After the patient has emptied their bladder, a final film is taken to assess bladder emptying and to visualize the lower ureters without the bladder obscuring the view.
- **Delayed Films:** If obstruction is suspected, delayed images may be taken at 1, 4, or even 24 hours post-injection to determine the level and severity of the obstruction.

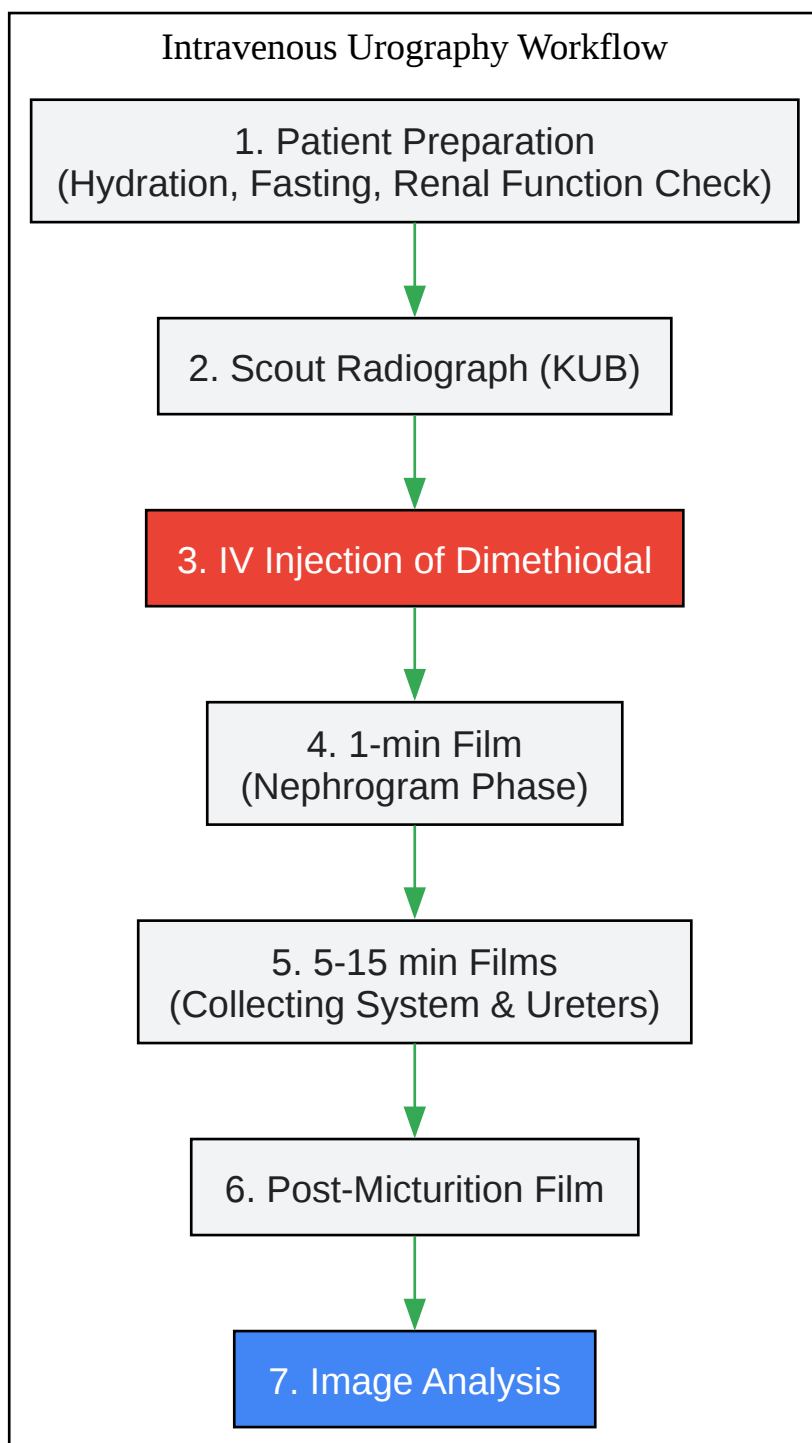
## Visualizations

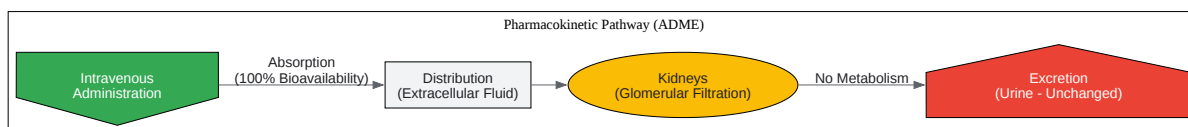
Below are diagrams illustrating the mechanism of action, experimental workflow, and pharmacokinetic pathway of **Dimethiodal**.



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Caption: Mechanism of **Dimethiodal**'s X-ray contrast enhancement.





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